An In-Depth Technical Guide to Ethyl 2-(thiazol-5-YL)pyrimidine-5-carboxylate: A Core Scaffold for Kinase Inhibition
An In-Depth Technical Guide to Ethyl 2-(thiazol-5-YL)pyrimidine-5-carboxylate: A Core Scaffold for Kinase Inhibition
Executive Summary: The 2-(thiazol-5-yl)pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. This technical guide provides a comprehensive overview of the parent molecule, Ethyl 2-(thiazol-5-YL)pyrimidine-5-carboxylate, a foundational compound for developing advanced therapeutic agents. We will delve into its chemical structure, physicochemical properties, and a proposed, field-proven synthesis strategy. Critically, this guide will illuminate the compound's profound biological significance, focusing on its role as a pharmacophore for inhibiting Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription and a high-value target in oncology. Structure-activity relationship (SAR) insights derived from extensive research on its analogs are detailed, offering a rationale for future drug design and optimization efforts. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for therapeutic innovation.
Molecular Overview and Chemical Identity
The title compound belongs to a class of heterocyclic molecules that have garnered significant attention for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The fusion of the electron-deficient pyrimidine ring with the electron-rich thiazole ring creates a unique electronic and structural architecture, making it an ideal framework for interacting with the ATP-binding pockets of various protein kinases.[5][6]
Chemical Structure
The molecule consists of a pyrimidine ring substituted at its 2-position with a thiazole ring. The linkage occurs from C2 of the pyrimidine to C5 of the thiazole. An ethyl carboxylate functional group is attached to the C5 position of the pyrimidine ring.
IUPAC Name: Ethyl 2-(1,3-thiazol-5-yl)pyrimidine-5-carboxylate
Identification and Key Properties
| Identifier | Value |
| Molecular Formula | C₁₀H₉N₃O₂S |
| Molecular Weight | 235.26 g/mol |
| Canonical SMILES | CCOC(=O)C1=CN=C(N=C1)C2=CN=CS2 |
| InChI Key | FZIKLZZYGSBSBK-UHFFFAOYSA-N |
| CAS Number | 1244743-93-7 |
Physicochemical Properties
| Property | Predicted/Analog-Based Value | Rationale / Notes |
| Appearance | White to off-white solid | Typical for similar heterocyclic compounds.[10] |
| Melting Point | 130 - 180 °C | Analogs such as Ethyl 2-(methylthio)pyrimidine-5-carboxylate melt around 136-144°C. The exact value depends on crystal packing. |
| Solubility | Soluble in DMSO, DMF, Methanol. Sparingly soluble in water. | The ester functionality and heterocyclic rings suggest solubility in polar organic solvents.[7] |
| pKa (most basic) | ~1.5 - 2.5 | The pyrimidine nitrogens are weakly basic due to the electron-withdrawing effects of the second nitrogen and the attached rings.[8][9] |
| LogP | 1.5 - 2.5 | Calculated value, indicating moderate lipophilicity suitable for cell permeability. |
Synthesis and Characterization
The synthesis of 2,5-disubstituted pyrimidines is a well-established field. A robust and logical pathway can be proposed based on validated methods for analogous compounds, particularly the condensation of a suitable amidine with a 1,3-dielectrophile.[5][11][12]
Proposed Synthetic Strategy
A highly efficient approach involves the condensation of thiazole-5-carboxamidine with ethyl 2-(ethoxymethylidene)-3-oxobutanoate . This method builds the pyrimidine ring onto the pre-formed thiazole core, providing excellent control over the final substitution pattern.
Detailed Experimental Protocol (Proposed)
This protocol is adapted from established literature procedures for similar pyrimidine syntheses.[5][11]
-
Preparation of Amidine: Thiazole-5-carbonitrile is converted to the corresponding amidine hydrochloride using standard methods, such as the Pinner reaction (treatment with ethanolic HCl followed by ammonolysis).
-
Condensation Reaction: To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol, add thiazole-5-carboxamidine hydrochloride (1.0 equivalent).
-
Stirring: Stir the mixture at room temperature for 30 minutes to liberate the free amidine.
-
Addition: Add ethyl 2-(ethoxymethylidene)-3-oxobutanoate (1.05 equivalents) dropwise to the reaction mixture.
-
Reflux: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a weak acid (e.g., acetic acid). Reduce the solvent volume under vacuum.
-
Isolation: Partition the residue between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure Ethyl 2-(thiazol-5-YL)pyrimidine-5-carboxylate.
Spectroscopic and Analytical Characterization (Predicted)
The identity and purity of the synthesized compound would be confirmed using standard analytical techniques. The expected data are as follows:
| Technique | Expected Observations |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.3-9.4 (s, 2H, pyrimidine H4, H6), 9.2-9.3 (s, 1H, thiazole H2), 8.5-8.6 (s, 1H, thiazole H4), 4.3-4.4 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 1.3-1.4 (t, J=7.1 Hz, 3H, -OCH₂CH₃).[11][13][14] |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~164 (C=O, ester), ~160-162 (pyrimidine C4, C6), ~158 (pyrimidine C2), ~155 (thiazole C2), ~145 (thiazole C4), ~130 (thiazole C5), ~125 (pyrimidine C5), ~62 (-OCH₂CH₃), ~14 (-OCH₂CH₃).[11][14] |
| FT-IR (KBr, cm⁻¹) | ~1720 (C=O stretch, ester), ~1600-1550 (C=N and C=C stretches of aromatic rings), ~1250 (C-O stretch).[13][15][16] |
| Mass Spec. (ESI+) | m/z = 236.05 [M+H]⁺ |
Biological Significance and Mechanism of Action
The true value of the Ethyl 2-(thiazol-5-YL)pyrimidine-5-carboxylate scaffold lies in its profound biological activity, primarily as a potent inhibitor of protein kinases.
Primary Target: Cyclin-Dependent Kinase 9 (CDK9)
Extensive research has identified the 2-(thiazol-5-yl)pyrimidine core as a powerful pharmacophore for inhibiting Cyclin-Dependent Kinase 9 (CDK9).[11][12][17] CDK9, in complex with its regulatory partner Cyclin T, forms the Positive Transcription Elongation Factor b (P-TEFb). This complex is a master regulator of gene transcription.[18]
Mechanism of Action: Transcriptional Inhibition
P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, an essential step for it to transition from promoter-proximal pausing to productive transcriptional elongation. By competitively binding to the ATP pocket of CDK9, inhibitors based on this scaffold prevent this phosphorylation event, leading to a global shutdown of active transcription.[11][12]
Cancer cells are particularly vulnerable to this mechanism because of their high transcriptional demand and reliance on short-lived survival proteins.[11][17] One of the most critical downstream targets is the anti-apoptotic protein Mcl-1. Inhibition of CDK9 leads to a rapid decrease in Mcl-1 mRNA and protein levels, which removes a key survival signal and triggers programmed cell death (apoptosis) in malignant cells.[11][12]
Structure-Activity Relationship (SAR) Insights
The versatility of the 2-(thiazol-5-yl)pyrimidine scaffold stems from the distinct roles played by each of its substituent positions. Decades of research on related analogs have provided a clear roadmap for optimizing potency and selectivity.[5][11][12][19]
The Critical Role of the Pyrimidine C5-Substituent
The C5 position, occupied by the ethyl carboxylate group in the title compound, is a key vector for modulating kinase selectivity and potency.[11]
-
Small, electron-withdrawing groups like nitriles (as seen in many potent CDK9 inhibitors) are well-tolerated and can enhance activity.[11][18]
-
Hydrogen bond donors at this position have been shown to be detrimental to biological activity, suggesting the pocket is sterically constrained or prefers neutral/hydrophobic interactions.[11]
-
The ester itself can serve as a handle for creating prodrugs or for linking to other moieties to explore new chemical space.
Impact of Thiazole Ring Substitutions
Substituents on the thiazole ring can fine-tune interactions within the kinase hinge region and the gatekeeper residue pocket.
-
C2-Position: Introduction of small amino or alkylamino groups can form crucial hydrogen bonds with hinge residues (like Asp145 in CDK2), dramatically increasing potency.[12]
-
C4-Position: Small alkyl groups like methyl are often optimal, fitting into a hydrophobic pocket near the gatekeeper residue (Phe103 in CDK9).[12]
Applications in Research and Drug Discovery
Ethyl 2-(thiazol-5-YL)pyrimidine-5-carboxylate is more than a mere chemical entity; it is a strategic starting point for innovation.
-
Tool Compound: In its own right, it can be used as a foundational tool compound or a negative control in studies of more decorated analogs to understand the baseline contribution of the core scaffold to biological activity.
-
Lead Generation: It serves as an ideal starting material for building chemical libraries. The ester can be hydrolyzed to the carboxylic acid, which can then be coupled with a vast array of amines to generate diverse amide libraries, rapidly exploring the SAR at the C5 position.[20]
-
Fragment-Based Design: The core itself can be considered a high-affinity fragment that can be elaborated upon to build highly potent and selective inhibitors for CDK9 and other related kinases.
Conclusion
Ethyl 2-(thiazol-5-YL)pyrimidine-5-carboxylate is a cornerstone scaffold in modern medicinal chemistry. Its synthetic tractability, coupled with the profound biological importance of its derivatives as potent kinase inhibitors, establishes it as a high-value asset for drug discovery programs. The deep understanding of its mechanism of action, centered on transcriptional inhibition via CDK9, and the well-defined structure-activity relationships provide a clear and rational path for the development of next-generation therapeutics, particularly in the field of oncology. This guide serves as a foundational resource for researchers aiming to harness the therapeutic potential of this privileged chemical scaffold.
References
-
Shao, H., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(3), 640-659. Available at: [Link]
-
Wang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry. Available at: [Link]
-
Hole, A. J., et al. (2013). Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity. Journal of Medicinal Chemistry, 56(3), 660-670. Available at: [Link]
-
Ghorab, M. M., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society. Available at: [Link]
-
Fischer, P. M., et al. (2004). 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK Inhibitors: Synthesis, SAR Analysis, X-ray Crystallography, and Biological Activity. Journal of Medicinal Chemistry, 47(11), 2793-2804. Available at: [Link]
-
Blake, D. G., & Fischer, P. M. (2006). Discovery and characterization of 2-Anilino-4-(Thiazol-5-yl)Pyrimidine transcriptional CDK inhibitors as anticancer agents. Cancer Research. Available at: [Link]
-
Shao, H., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure-Activity Relationship, and Anticancer Activities. Newcastle University ePrints. Available at: [Link]
-
Wang, S., et al. (2004). 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK Inhibitors: Synthesis, SAR Analysis, X-ray Crystallography, and Biological Activity. ResearchGate. Available at: [Link]
-
Li, Y., et al. (2025). Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. Journal of Medicinal Chemistry. Available at: [Link]
-
Bazgir, A., et al. (2015). An efficient ultrasonic-assisted synthesis of ethyl-5-(aryl)-2-(2-alkokxy-2-oxoethylidene)-7-methyl-3-oxo-3, 5-dihydro-2H-thiazolo [3, 2-a] pyrimidine-6-carboxylate derivatives. Arabian Journal of Chemistry. Available at: [Link]
-
Royal Society of Chemistry. (2019). Supporting Information. Available at: [Link]
-
Singh, A., & Chauhan, S. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave Online. Available at: [Link]
-
Zhang, Z., et al. (2020). 2,4,5-trisubstituted thiazole: A privileged scaffold in drug design and activity improvement. Current Topics in Medicinal Chemistry, 20(28), 2535-2577. Available at: [Link]
-
Wang, Z., et al. (2017). Design, Synthesis, and Structure-Activity Relationship Analysis of Thiazolo[3,2-a]pyrimidine Derivatives with Anti-inflammatory Activity in Acute Lung Injury. ChemMedChem, 12(13), 1059-1064. Available at: [Link]
-
Cacic, M., et al. (2019). Thiazole Ring—A Biologically Active Scaffold. Molecules, 24(18), 3298. Available at: [Link]
-
Al-Dhfyan, A., et al. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. Available at: [Link]
-
Chadotra, S. N., & Baldaniya, B. B. (2017). Synthesis and Characterizations of ethyl(2Z)-2-(Aryl)-5-(4-hydroxy-3- methoxyphenyl)-7-methyl-3-oxo-2,3,8,8a-tetrahydro-5H-[11][18]thiazolo[3,2-a]pyrimidine-6-carboxylate. Academia.edu. Available at: [Link]
-
Al-Dhfyan, A., et al. (2015). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. SciSpace. Available at: [Link]
-
Al-Ghorbani, M., et al. (2022). Design, synthesis, docking and mechanistic studies of new thiazolyl/thiazolidinylpyrimidine-2,4-dione antiproliferative agents. Arabian Journal of Chemistry, 15(10), 104132. Available at: [Link]
-
Głowacka, E., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 488. Available at: [Link]
-
El-Metwaly, A. M., et al. (2025). Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives. Future Journal of Pharmaceutical Sciences, 11(1). Available at: [Link]
-
NextSDS. (n.d.). ethyl 2-(2-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)thiazol-4-yl)acetate. Retrieved from [Link]
-
Gomha, S. M., et al. (2018). A facile synthesis, and antimicrobial and anticancer activities of some pyridines, thioamides, thiazole, urea, quinazoline, β-naphthyl carbamate, and pyrano[2,3-d]thiazole derivatives. Chemistry Central Journal, 12(1), 39. Available at: [Link]
Sources
- 1. research.monash.edu [research.monash.edu]
- 2. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, docking and mechanistic studies of new thiazolyl/thiazolidinylpyrimidine-2,4-dione antiproliferative agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. medcraveonline.com [medcraveonline.com]
- 8. scialert.net [scialert.net]
- 9. scispace.com [scispace.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. An efficient ultrasonic-assisted synthesis of ethyl-5-(aryl)-2-(2-alkokxy-2-oxoethylidene)-7-methyl-3-oxo-3, 5-dihydro-2H-thiazolo [3, 2-a] pyrimidine-6-carboxylate derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 14. rsc.org [rsc.org]
- 15. (PDF) Synthesis and Characterizations of ethyl(2Z)-2-(Aryl)-5-(4-hydroxy-3- methoxyphenyl)-7-methyl-3-oxo-2,3,8,8a-tetrahydro-5H- [1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate Derivatives as Biological and Antifungal Active Agents [academia.edu]
- 16. mdpi.com [mdpi.com]
- 17. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure-Activity Relationship, and Anticancer Activities - ePrints - Newcastle University [eprints.ncl.ac.uk]
- 18. Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. evitachem.com [evitachem.com]
